

(E)-oct-3-enal IUPAC name and synonyms

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Compound of Interest

Compound Name: 3-Octenal

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An In-depth Technical Guide to (E)-oct-3-enal

This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical methods, and potential biological significance of (E)-oct-3-enal, targeted towards researchers, scientists, and professionals in drug development.

Chemical Identity and Synonyms

The compound with the systematic IUPAC name (E)-oct-3-enal is a monounsaturated fatty aldehyde.^[1] It is characterized by an eight-carbon chain with a double bond in the trans or (E) configuration between carbons 3 and 4, and an aldehyde functional group at position 1.

A variety of synonyms and identifiers are used for this compound in chemical literature and databases:

- Systematic Name: (E)-oct-3-enal^[1]
- Common Synonyms: trans-**3-Octenal**, **3-Octenal**, (E)-, (3E)-**3-octenal**^[1]
- CAS Registry Number: 76595-71-6^[1]
- Molecular Formula: C₈H₁₄O^{[1][2][3]}
- PubChem CID: 5283325^[1]

Physicochemical Properties

A summary of the key computed and experimental physicochemical properties of (E)-oct-3-enal is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

Property	Value	Source
Molecular Weight	126.20 g/mol	PubChem[1], Cheméo[4]
Exact Mass	126.104465066 Da	PubChem[1]
Boiling Point (est.)	435.26 K	Cheméo (Joback Calculated) [4]
Melting Point (est.)	216.84 K	Cheméo (Joback Calculated) [4]
Density	0.835-0.845 g/cm ³ (for (E)-2-Octenal)	The Good Scents Company (for related compound)[5]
logP (o/w)	2.2	PubChem (XLogP3)[1]
Water Solubility (est.)	-2.30 (log10 WS in mol/l)	Cheméo (Crippen Calculated) [4]
Vapor Pressure (est.)	0.59 mmHg (for (E)-2-Octenal)	PubChem (for related compound)[6]
Kovats Retention Index	1033 (Standard non-polar)	NIST[2], PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	1	PubChem[1]
Topological Polar Surface Area	17.1 Å ²	PubChem[1]

Experimental Protocols

Synthesis of (E)-oct-3-enal

A common and effective method for the synthesis of α,β -unsaturated aldehydes like (E)-oct-3-enal is the oxidation of the corresponding alcohol, in this case, (E)-oct-3-en-1-ol. This alcohol is commercially available. A plausible experimental protocol is detailed below.

Reaction: Oxidation of (E)-oct-3-en-1-ol to (E)-oct-3-enal.

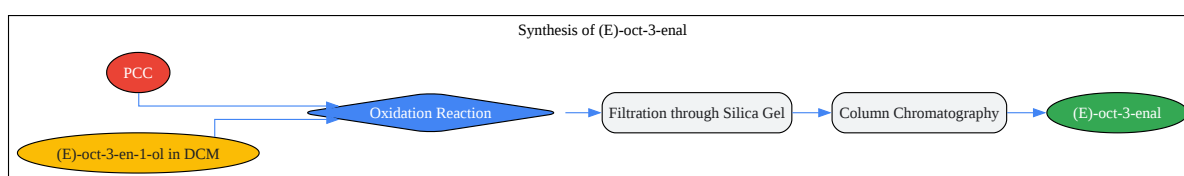
Reagents and Materials:

- (E)-oct-3-en-1-ol
- Pyridinium chlorochromate (PCC) or other mild oxidizing agent (e.g., Dess-Martin periodinane)
- Anhydrous dichloromethane (DCM) as solvent
- Silica gel for column chromatography
- Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
- Rotary evaporator

Procedure:

- In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (E)-oct-3-en-1-ol in anhydrous dichloromethane.
- To this solution, add pyridinium chlorochromate (PCC) in one portion. The amount of PCC should be in slight excess (e.g., 1.5 equivalents) relative to the alcohol.
- Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting alcohol is consumed.
- Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts and excess PCC.
- Wash the silica gel pad with additional diethyl ether to ensure complete recovery of the product.
- Combine the organic filtrates and concentrate them under reduced pressure using a rotary evaporator.

- The crude product can be further purified by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane), to yield pure (E)-oct-3-enal.
- The final product should be characterized by spectroscopic methods such as ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its structure and purity.



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Caption: Workflow for the synthesis of (E)-oct-3-enal.

Determination of Kovats Retention Index

The Kovats Retention Index is a standardized method in gas chromatography to report retention times, making them independent of the specific chromatographic system.

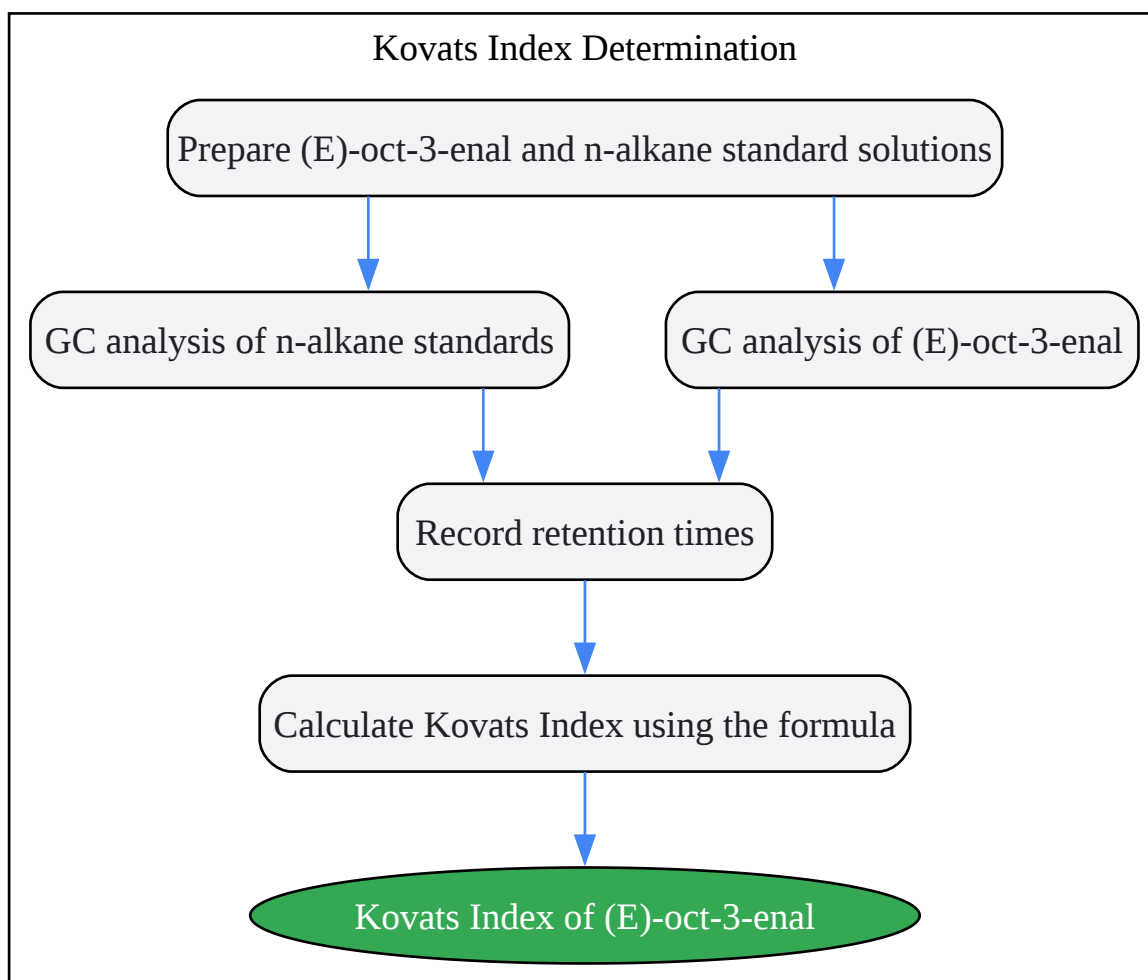
Instrumentation and Conditions:

- Gas Chromatograph (GC): Equipped with a Flame Ionization Detector (FID).
- Column: HP-1 capillary column (or equivalent non-polar column), 50 m length x 0.2 mm internal diameter x 0.33 μm film thickness.[2]
- Carrier Gas: Helium.[2]
- Temperature Program: Initial temperature of 40°C held for 2 minutes, then ramped at 2°C/min to 200°C, followed by a ramp at 15°C/min to 250°C, and held for 30 minutes.[2]

- Standards: A homologous series of n-alkanes (e.g., C8 to C20).

Procedure:

- Sample Preparation: Prepare a dilute solution of (E)-oct-3-enal in a suitable solvent (e.g., hexane). Prepare a separate mixture of the n-alkane standards.
- Analysis of Standards: Inject the n-alkane mixture into the GC under the specified conditions and record the retention times for each n-alkane.
- Analysis of Sample: Inject the (E)-oct-3-enal sample under the identical GC conditions and record its retention time.
- Calculation of Kovats Index (I): The Kovats Index is calculated using the following formula for a temperature-programmed run: $I = 100 * [n + (t_{R,i} - t_{R,n}) / (t_{R,N} - t_{R,n})]$ Where:
 - $t_{R,i}$ is the retention time of (E)-oct-3-enal.
 - $t_{R,n}$ is the retention time of the n-alkane eluting just before the compound of interest.
 - $t_{R,N}$ is the retention time of the n-alkane eluting just after the compound of interest.
 - n is the carbon number of the earlier eluting n-alkane.
 - N is the carbon number of the later eluting n-alkane.



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Caption: Workflow for Kovats Retention Index determination.

Biological Significance and Signaling Pathways

While specific biological activities and signaling pathways for (E)-oct-3-enal are not extensively documented, the broader class of unsaturated aldehydes is known to be biologically active.

General Role of Aldehydes in Biological Systems

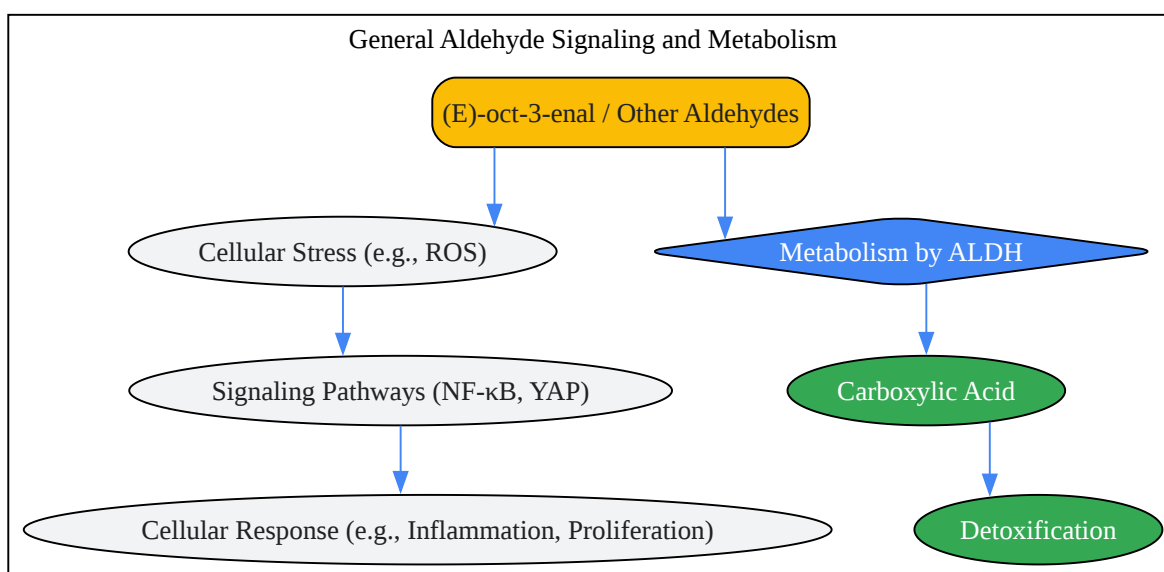
Aldehydes are involved in a variety of cellular processes. At low concentrations, they can act as signaling molecules, while at higher concentrations, they can induce cellular stress. Some aldehydes are known to activate signaling pathways such as the nuclear factor-kappa B (NF- κ B) and Yes-associated protein (YAP) pathways, often in response to oxidative stress.

The metabolism of aldehydes is a critical detoxification process. Aldehyde dehydrogenases (ALDHs) are a family of enzymes that catalyze the oxidation of aldehydes to their corresponding carboxylic acids, which are generally less reactive.

Potential Roles of (E)-oct-3-enal

Given its structure, (E)-oct-3-enal is likely to possess sensory properties, contributing to the aroma and flavor of various natural products. Related aldehydes are known for their "green" or "fatty" odors. For instance, (E)-2-octenal has a distinct green-leafy odor.[6]

Furthermore, the structural similarity to other biologically active C8 compounds, such as oct-1-en-3-ol (found in algae and possessing antimicrobial and signaling properties), suggests that (E)-oct-3-enal may also exhibit similar activities.[7] Further research is needed to elucidate the specific biological roles of (E)-oct-3-enal.



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